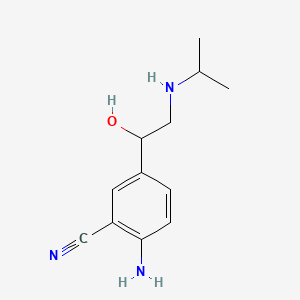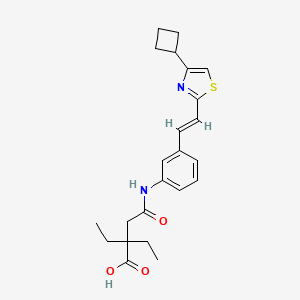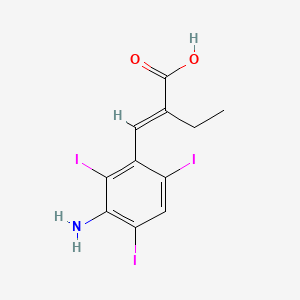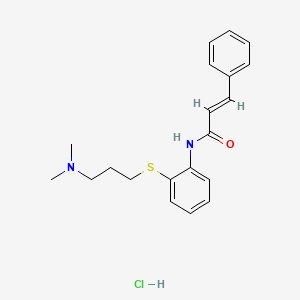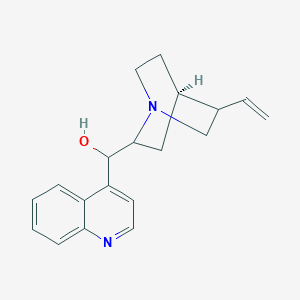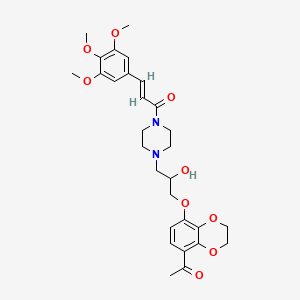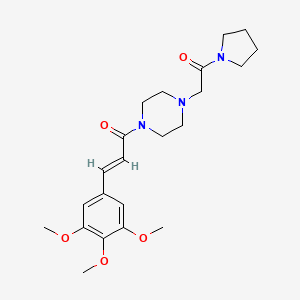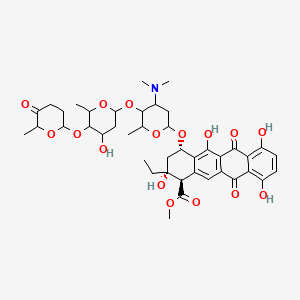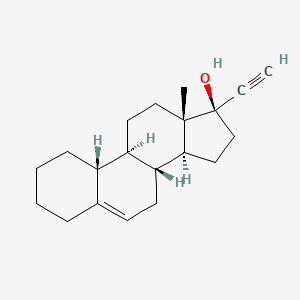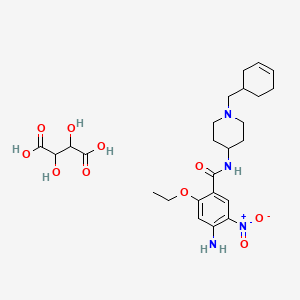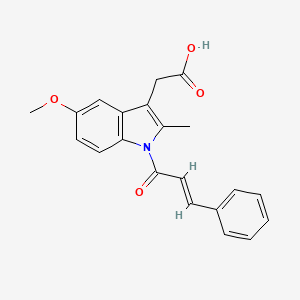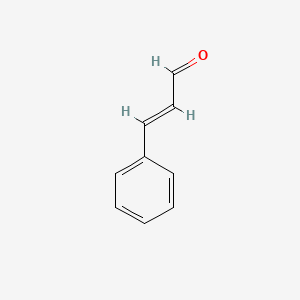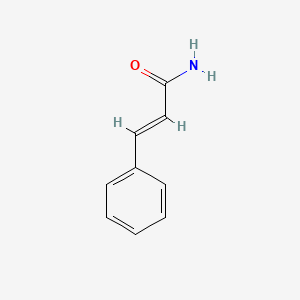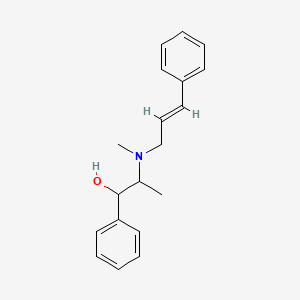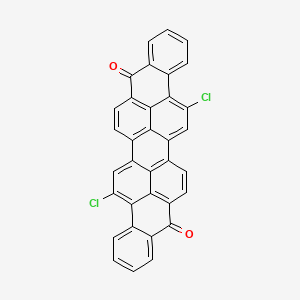
C.I. Vat violet 1
Vue d'ensemble
Description
C.I. Vat Violet 1 is a brilliant blue-purple dye . It is mainly used for cotton, linen, synthetic fiber, and silk dyeing and printing . It can also be used for viscose/cotton, vinylon/cotton blended fabric dyeing, and polyester/cotton blended fabric two bath process set of dye . It is applicable to the fabric direct printing and VAT blue, reducing ash spell dyed dark blue or dark gray . It can also be used in the manufacture of VAT blue, processing into organic pigment and plastic colorant .
Synthesis Analysis
The synthesis of vat dyes, including C.I. Vat Violet 1, involves chemically complex processes . The vat dyes are insoluble in water and must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Molecular Structure Analysis
The molecular formula of C.I. Vat Violet 1 is C34H16O2 . Its CAS number is 128-64-3 and its molecular weight is 456.505 .Chemical Reactions Analysis
Vat dyes, including C.I. Vat Violet 1, require a reducing agent to solubilize them . The most common reducing agent is sodium dithionite (Na2S2O4), which converts the dye to its “leuco” form that is soluble . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical And Chemical Properties Analysis
C.I. Vat Violet 1 is a puce powder . It is soluble in Benzene, slightly soluble in chloroform, 2 – Chlorophenol, Nitrobenzene, Pyridine, 1, 2, 3, 4 – Tetrahydronaphthalene, Toluene and Xylene, and insoluble in Etanol and Acetone .Applications De Recherche Scientifique
Photocatalytic Degradation
Vat dyes like Violet-RR, a common class used in the textile industry, are known for their stability and toxicity, which can inhibit solar-light penetration in water systems. A study investigated the degradation of Vat Violet-RR using TiO2 as a catalyst under UV and solar-light irradiation. Parameters such as irradiation time, catalyst mass, and energy sources were explored. The presence of TiO2 catalyst significantly increased the degradation percentage, indicating a potential application in environmental remediation of dye-contaminated waters (Desri, 2021).
In Situ Fabric Coloration
In the context of textile processing, indigo (C.I. Vat Blue 1) and similar dyes require chemical reduction in a basic solution to form a water-soluble state for fiber substantivity. A method for synthesizing indigo in a flow reactor was described, allowing the application of dye precursors to fibers moments before the reaction completes. This process enables in-situ coloration without a traditional redox dyebath, offering a more efficient and potentially environmentally friendly approach to fabric dyeing. The research also demonstrated in-situ coloration with Tyrian purple (C.I. Natural Violet 1) using this flow chemistry method (Haaf et al., 2018).
Electrical Conductivity and Dielectric Properties
A study explored the electrical and dielectric properties of C.I. Basic Violet 10, revealing behavior akin to organic semiconductors. The dye's DC electrical conductivity and AC conductivity mechanism suggested potential applications in electronic devices. The observed dielectric relaxation peak and variation of dielectric constant with temperature indicated that C.I. Basic Violet 10 could have uses in semiconductor technology (Mansour, Yahia, & Yakuphanoglu, 2010).
Photocatalytic Degradation of Dye Mixtures
Research on the photocatalytic degradation of dye mixtures, including Crystal Violet (C.I. Basic Violet 3), using Ag+ doped TiO2 under UV irradiation demonstrated significant degradation. This study contributes to understanding the effectiveness of modified photocatalysts in treating mixed dye effluents, a common issue in industrial wastewater (Gupta, Pal, & Sahoo, 2006).
Electrochemical Treatment
The electrochemical oxidation of C.I. Acid Violet 1 using a titanium electrode coated with TiO2 and RuO2 was investigated, optimizing parameters like current intensity and temperature. This study highlights the potential of electrochemical methods in the treatment of dye-contaminated wastewater, contributing to environmental protection (Socha et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVVDDZWMCZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892086 | |
| Record name | 5,14-Dichloroisoviolanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Vat violet 1 | |
CAS RN |
81-28-7, 1324-55-6 | |
| Record name | 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Violet 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,14-Dichloroisoviolanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 5,14-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



